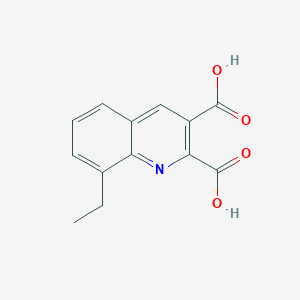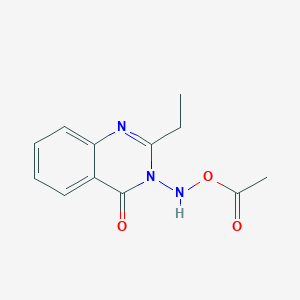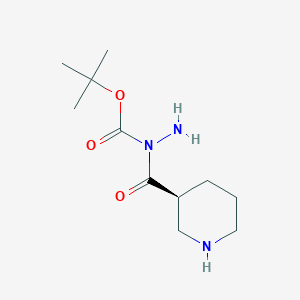![molecular formula C14H16N2O2 B11868867 2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione CAS No. 101195-61-3](/img/structure/B11868867.png)
2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione is a complex organic compound that belongs to the class of imidazoisoquinolines This compound is characterized by its unique structure, which includes an imidazo ring fused to an isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione typically involves the reaction of isoquinolinium bromides with nucleophiles. For example, treatment of 10-bromo-1,3-dioxoimidazo[1,5-b]isoquinolinium bromides with selected nucleophiles can yield 5-substituted 10-bromoimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like phenylmagnesium bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as cyanide and benzyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted imidazoisoquinolines and their derivatives. For example, the reaction with cyanide can yield 5-benzyl-1,2,3,5-tetrahydro-1,3-dioxo-2-propylimidazo[1,5-b]isoquinoline-5-carbonitrile .
Aplicaciones Científicas De Investigación
2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 10-bromoimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione
- 1,3-dioxoimidazo[1,5-b]isoquinolinium bromides
- Tetrahydro-1,3-dioxo-1H-imidazo[1,5-b]isoquinolinium bromides
Uniqueness
2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
101195-61-3 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
2-propyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione |
InChI |
InChI=1S/C14H16N2O2/c1-2-7-15-13(17)12-8-10-5-3-4-6-11(10)9-16(12)14(15)18/h3-6,12H,2,7-9H2,1H3 |
Clave InChI |
WDHCNBWDILCMCF-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C2CC3=CC=CC=C3CN2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)






![(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11868836.png)

![4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11868844.png)
![5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11868845.png)

![Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B11868855.png)

